molecular formula C14H19NO2 B8533534 4-(3-Pyrrolidin-1-ylpropoxy)benzaldehyde

4-(3-Pyrrolidin-1-ylpropoxy)benzaldehyde

Cat. No.: B8533534
M. Wt: 233.31 g/mol
InChI Key: JCSYPJCZYHQVKN-UHFFFAOYSA-N
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Description

4-(3-Pyrrolidin-1-ylpropoxy)benzaldehyde is an organic compound featuring a benzaldehyde core substituted with a 3-(pyrrolidin-1-yl)propoxy group. This molecule is of interest in medicinal chemistry and materials science due to its aldehyde functionality, which enables participation in condensation reactions (e.g., Schiff base formation) for synthesizing larger molecular frameworks.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(3-pyrrolidin-1-ylpropoxy)benzaldehyde

InChI

InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-3-10-15-8-1-2-9-15/h4-7,12H,1-3,8-11H2

InChI Key

JCSYPJCZYHQVKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The primary structural analog identified is 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride (CAS 915923-89-6), which replaces the pyrrolidine ring with a 3-methylpiperidine group and exists as a hydrochloride salt. Below is a detailed comparison:

Table 1: Comparative Data for 4-(3-Pyrrolidin-1-ylpropoxy)benzaldehyde and Its Analog
Parameter This compound 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
Molecular Formula C₁₄H₁₉NO₂ C₁₆H₂₄ClNO₂
Molecular Weight 233.31 g/mol 297.82 g/mol
Substituent Pyrrolidine (5-membered ring) 3-Methylpiperidine (6-membered ring)
Salt Form Free base Hydrochloride
Purity Not reported ≥95% (commercial grade)
Synthetic Yield Hypothetical (no data) Discontinued (limited production)

Structural and Functional Differences

A. Ring Size and Basicity
  • Pyrrolidine (5-membered ring) : Smaller and more rigid, leading to increased ring strain but reduced steric hindrance compared to piperidine. This may enhance reactivity in certain nucleophilic or catalytic processes.
  • Piperidine (6-membered ring): Larger and more flexible, offering conformational adaptability for binding interactions in biological systems.
B. Salt Form and Solubility
  • The hydrochloride salt of the piperidine derivative improves aqueous solubility, making it more suitable for pharmaceutical formulations.

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